molecular formula C7H8O4S B1582317 2-Hydroxy-4-methylbenzenesulfonic acid CAS No. 22356-80-5

2-Hydroxy-4-methylbenzenesulfonic acid

Cat. No.: B1582317
CAS No.: 22356-80-5
M. Wt: 188.2 g/mol
InChI Key: GCFPFWRHYINTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group and a methyl group are substituted at the 2 and 4 positions, respectively. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that the compound is a by-product during the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid , which may suggest similar targets or interactions.

Mode of Action

The compound contains a sulfonic acid group, which is known to participate in various chemical reactions, including nucleophilic substitution and oxidation . The hydroxyl group in the compound can also participate in hydrogen bonding, influencing its interactions with other molecules.

Biochemical Pathways

The compound’s structure suggests that it could potentially interact with pathways involving aromatic compounds or sulfonic acids .

Pharmacokinetics

The compound’s solubility and stability could be influenced by its sulfonic acid group, which is highly polar and soluble in water .

Result of Action

It’s known that the compound is a by-product during the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid , which may suggest similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-methylbenzenesulfonic acid. For instance, the compound’s proton conductivity was found to increase when ambient humidity increased to 60% . This suggests that environmental humidity could potentially influence the compound’s electrical properties and, consequently, its interactions with other molecules.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxy-4-methylbenzenesulfonic acid are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylbenzenesulfonic acid can be achieved through several methodsThe reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methylbenzenesulfonic acid
  • 2-Hydroxy-5-methylbenzenesulfonic acid
  • 2-Hydroxy-3-methylbenzenesulfonic acid

Uniqueness

2-Hydroxy-4-methylbenzenesulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for selective interactions and applications in various fields .

Properties

IUPAC Name

2-hydroxy-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFPFWRHYINTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176889
Record name 2-Hydroxy-4-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22356-80-5
Record name 2-Hydroxy-4-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22356-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-methylbenzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-methylbenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-4-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEU858WC2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methylbenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methylbenzenesulfonic acid
Reactant of Route 3
2-Hydroxy-4-methylbenzenesulfonic acid
Reactant of Route 4
2-Hydroxy-4-methylbenzenesulfonic acid
Reactant of Route 5
2-Hydroxy-4-methylbenzenesulfonic acid
Reactant of Route 6
2-Hydroxy-4-methylbenzenesulfonic acid
Customer
Q & A

Q1: What can you tell me about the structure of 2-hydroxy-4-methylbenzenesulfonic acid and its salts?

A1: this compound is an organosulfonic acid. While the provided abstracts do not detail the molecular formula and weight, they do highlight recent research on its crystal structure and vibrational spectra, particularly for its salts with ammonium [, ], potassium [], rubidium [], and cesium []. These studies delve into the arrangement of atoms within the crystal lattice and the characteristic vibrations of the molecule, offering valuable insights into its physicochemical properties.

Q2: Has research investigated the proton conductivity of this compound?

A2: Yes, a study examined the proton conductivity of this compound dihydrate []. Proton conductivity refers to the material's ability to conduct protons, which is crucial for applications in fuel cells and electrochemical devices. The research likely explored how the structural features of the dihydrate contribute to its proton conductivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.